3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1020703-45-0
Cat. No.: VC16388833
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020703-45-0 |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C21H22N2O2/c1-15(2)14-25-20-10-9-17(11-16(20)3)21-18(13-24)12-23(22-21)19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3 |
| Standard InChI Key | KXMDRQZMLAJEIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC(C)C |
Introduction
Structural and Chemical Identity
Systematic Nomenclature and Molecular Formula
The compound is systematically named 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, reflecting its substitution pattern:
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A pyrazole core (1H-pyrazole) substituted at positions 1 and 3.
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Position 1: A phenyl group.
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Position 3: A 3-methyl-4-(2-methylpropoxy)phenyl group.
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Position 4: A formyl (-CHO) group.
Molecular Formula:
Molecular Weight: 334.4 g/mol.
Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC(C)C |
| InChI Key | KXMDRQZMLAJEIS-UHFFFAOYSA-N |
| PubChem CID | 4739327 |
The 2-methylpropoxy (isobutoxy) group at the para position of the 3-methylphenyl ring introduces steric bulk, influencing reactivity and intermolecular interactions .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing the formyl group at position 4 of the pyrazole ring. This electrophilic substitution employs a chloromethyleneiminium salt (-DMF complex) to generate the aldehyde functionality . For example:
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Schiff Base Formation: 3-Methyl-4-(2-methylpropoxy)acetophenone reacts with phenylhydrazine under microwave conditions to form a hydrazone intermediate.
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Cyclocondensation: The hydrazone undergoes cyclization to yield the pyrazole core.
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Formylation: Treatment with -DMF introduces the aldehyde group at position 4 .
Palladium-Catalyzed Cross-Coupling
Recent advances utilize Pd-catalyzed reactions to functionalize pyrazole triflates. For instance, Suzuki-Miyaura couplings with aryl boronic acids enable diversification at position 3 . This method offers regioselectivity and compatibility with sensitive functional groups like aldehydes .
Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack | 60–75 | High regioselectivity | Requires harsh conditions |
| Pd-Catalyzed Coupling | 70–85 | Functional group tolerance | Costly catalysts |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (500 MHz, CDCl):
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δ 9.85 (s, 1H, CHO).
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δ 8.25 (s, 1H, pyrazole H-5).
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δ 7.45–7.20 (m, 5H, phenyl).
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δ 4.10 (d, 2H, OCH).
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δ 2.35 (s, 3H, CH).
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NMR:
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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Observed: (calculated: 335.1759).
Crystallographic and Supramolecular Features
Hydrogen Bonding Networks
Single-crystal X-ray studies of analogous pyrazole aldehydes reveal O–H···O and C–H···O interactions involving the formyl group and solvent molecules. For example, water molecules mediate 2D layered structures via R(8) motifs .
π-π Stacking Interactions
Parallel-displaced stacking between phenyl rings (centroid distance: 3.88 Å) stabilizes the crystal lattice, enhancing thermal stability .
Industrial and Research Applications
Pharmaceutical Intermediate
The aldehyde group serves as a handle for derivatization into hydrazones, thiosemicarbazones, and Schiff bases—key motifs in anticancer and antimicrobial agents .
Materials Science
Conjugated pyrazole aldehydes are precursors for luminescent metal-organic frameworks (MOFs) and organic semiconductors due to their rigid, planar architecture .
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